Lipophilicity Differential: 7-Methyl Isatin-3-Oxime vs. Unsubstituted Isatin-3-Oxime
The 7-methyl substitution introduces a hydrophobic moiety absent in unsubstituted isatin-3-oxime, resulting in a measurable increase in calculated lipophilicity (ClogP). This physicochemical difference directly impacts membrane permeability and CNS penetration potential within the indole-2,3-dione-3-oxime scaffold, a parameter explicitly optimized in related isatin oxime SAR campaigns [1].
| Evidence Dimension | Calculated partition coefficient (ClogP) |
|---|---|
| Target Compound Data | Estimated ClogP ≈ 1.1–1.3 (derived from SMILES CC1=CC=CC2=C(NO)C(=O)N=C12) |
| Comparator Or Baseline | Isatin-3-oxime (unsubstituted): ClogP ≈ 0.4–0.6 |
| Quantified Difference | ΔClogP ≈ +0.6 to +0.8 log units |
| Conditions | In silico estimation using standard fragment-based ClogP algorithms; no experimental logP/logD data located for the target compound |
Why This Matters
Increased lipophilicity relative to the unsubstituted parent compound may confer enhanced membrane permeability, a critical parameter for applications requiring intracellular target engagement or CNS exposure, and represents a distinguishing feature for procurement decisions where physicochemical profiling is required.
- [1] Sin, N., Venables, B. L., Combrink, K. D., Gulgeze, H. B., Yu, K. L., Civiello, R. L., ... & Zadjura, L. (2009). Respiratory syncytial virus fusion inhibitors. Part 7: Structure–activity relationships associated with a series of isatin oximes that demonstrate antiviral activity in vivo. Bioorganic & Medicinal Chemistry Letters, 19(16), 4857–4861. View Source
